molecular formula C17H18N4O5S B2437422 1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)urea CAS No. 2034457-40-2

1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)urea

Cat. No. B2437422
M. Wt: 390.41
InChI Key: GENNMMYXCMPGSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)urea is a useful research compound. Its molecular formula is C17H18N4O5S and its molecular weight is 390.41. The purity is usually 95%.
BenchChem offers high-quality 1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)urea including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antioxidant Activity

One application of derivatives similar to the specified compound involves their potential antioxidant properties. For instance, a study focused on the preparation and characterization of coumarin substituted heterocyclic compounds, revealing that these derivatives exhibited significant antioxidant activities. Such compounds demonstrated a high scavenging ability against DPPH radicals, with activity reaching 80% at certain concentrations, which is noteworthy when compared to standard antioxidants like Vitamin C (Afnan E. Abd-Almonuim et al., 2020).

Charge-Transfer Chromophores

Another study involved peripheral donor-substituted derivatives that, upon reaction with certain reagents, afforded charge-transfer chromophores with significant nonplanarity and multistep reduction waves. These compounds were characterized by efficient intramolecular charge-transfer interactions and exhibited morphological transitions useful for material science applications (Songhua Chen et al., 2011).

Photodegradation and Synthesis of Photoproducts

In the realm of environmental science, the photodegradation of a similar 1,3,4-thiadiazole-urea derivative was studied. This work described the photodegradation process, isolation, and characterization of photoproducts, offering insights into the environmental fate and stability of such compounds (A. Moorman et al., 1985).

properties

IUPAC Name

1-(1,3-benzodioxol-5-ylmethyl)-3-(1,3-dimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-5-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O5S/c1-20-13-5-4-12(8-14(13)21(2)27(20,23)24)19-17(22)18-9-11-3-6-15-16(7-11)26-10-25-15/h3-8H,9-10H2,1-2H3,(H2,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GENNMMYXCMPGSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)NC(=O)NCC3=CC4=C(C=C3)OCO4)N(S1(=O)=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)urea

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